molecular formula C3H5N B095151 1-Azabicyclo[1.1.0]butane CAS No. 19540-05-7

1-Azabicyclo[1.1.0]butane

Cat. No. B095151
CAS RN: 19540-05-7
M. Wt: 55.08 g/mol
InChI Key: AVORXWIYCOTNFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azabicyclo[1.1.0]butane, commonly known as ABN, is a bicyclic organic compound with a nitrogen atom in its structure. It is a colorless liquid that is highly reactive and has several important applications in scientific research. ABN is a versatile building block for synthesizing a wide range of organic compounds, including drugs and natural products. 1.0]butane.

Scientific Research Applications

ABN has several important applications in scientific research. It is commonly used as a building block for synthesizing a wide range of organic compounds, including drugs and natural products. ABN is also used as a ligand in organometallic chemistry and as a chiral auxiliary in asymmetric synthesis. Additionally, ABN is a useful reagent for the preparation of optically active compounds.

Mechanism Of Action

ABN acts as a nucleophile due to the presence of a nitrogen atom in its structure. It can react with a variety of electrophiles, including carbonyl compounds, halogens, and epoxides. ABN can also be used as a chiral auxiliary to control the stereochemistry of a reaction. The mechanism of action of ABN is well-studied and has been used in the synthesis of several important compounds.

Biochemical And Physiological Effects

ABN has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. ABN has been used as a precursor for the synthesis of several drugs, including antiviral and anticancer agents.

Advantages And Limitations For Lab Experiments

ABN has several advantages for use in laboratory experiments. It is a versatile building block for synthesizing a wide range of organic compounds. ABN is also commercially available and can be synthesized in the lab using a cost-effective method. However, ABN has some limitations, including its reactivity and potential for explosive reactions. Careful handling and storage are required to ensure safety in the laboratory.

Future Directions

There are several future directions for research involving ABN. One area of interest is the development of new synthetic methods for ABN and its derivatives. Additionally, ABN could be used as a starting material for the synthesis of new drugs and natural products. Further studies are needed to determine the biochemical and physiological effects of ABN and its derivatives. Finally, ABN could be used as a ligand in organometallic chemistry to develop new catalysts for organic transformations.
Conclusion:
1-Azabicyclo[1.1.0]butane is a versatile building block for synthesizing a wide range of organic compounds. It has several important applications in scientific research, including drug synthesis and asymmetric synthesis. ABN has a well-studied mechanism of action and is generally considered safe for use in laboratory experiments. However, careful handling and storage are required due to its reactivity. Future research involving ABN could lead to the development of new synthetic methods, drugs, and catalysts for organic transformations.

Synthesis Methods

The synthesis of ABN involves several steps, starting from the reaction of cyclopropane with ammonia to form 1-aminocyclopropane. This intermediate is then treated with sodium methoxide to yield ABN. The overall process is efficient and yields high purity ABN. ABN is commercially available, but the synthesis method provides a cost-effective alternative for research purposes.

properties

CAS RN

19540-05-7

Product Name

1-Azabicyclo[1.1.0]butane

Molecular Formula

C3H5N

Molecular Weight

55.08 g/mol

IUPAC Name

1-azabicyclo[1.1.0]butane

InChI

InChI=1S/C3H5N/c1-3-2-4(1)3/h3H,1-2H2

InChI Key

AVORXWIYCOTNFE-UHFFFAOYSA-N

SMILES

C1C2N1C2

Canonical SMILES

C1C2N1C2

Other CAS RN

19540-05-7

synonyms

1-Azabicyclo[1.1.0]butane

Origin of Product

United States

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